![molecular formula C15H13N3O3S B285662 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B285662.png)
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a sulfanyl derivative of 1,3,4-oxadiazole and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is not fully understood. However, studies have shown that the compound exhibits its anti-inflammatory and anticancer activity by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide exhibits biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide has several advantages and limitations for lab experiments. One of the advantages is its potential as an anti-inflammatory and anticancer agent. Additionally, the compound is relatively easy to synthesize using various methods. However, one of the limitations is the lack of understanding of its mechanism of action. Additionally, the compound has not been extensively studied in vivo, limiting its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide. One of the directions is the further elucidation of its mechanism of action. Additionally, the compound can be studied for its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Furthermore, the compound can be modified to improve its potency and selectivity.
Synthesemethoden
The synthesis of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide has been reported in various studies. One of the methods involves the reaction of 2-amino-5-(2-furyl)-1,3,4-oxadiazole with 2-bromo-N-(2-methylphenyl)acetamide in the presence of a base. Another method involves the reaction of 2-amino-5-(2-furyl)-1,3,4-oxadiazole with N-(2-methylphenyl)acetamide in the presence of a catalyst. The synthesis method chosen depends on the desired yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide has been studied for its potential applications in various fields of scientific research. One of the areas of interest is its potential as an anti-inflammatory agent. Studies have shown that the compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been studied for its potential as an anticancer agent. Studies have shown that the compound exhibits cytotoxic activity against cancer cells.
Eigenschaften
Molekularformel |
C15H13N3O3S |
---|---|
Molekulargewicht |
315.3 g/mol |
IUPAC-Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H13N3O3S/c1-10-5-2-3-6-11(10)16-13(19)9-22-15-18-17-14(21-15)12-7-4-8-20-12/h2-8H,9H2,1H3,(H,16,19) |
InChI-Schlüssel |
KYQJRFZALBZIRM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.